6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H7ClN2O3. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a pyridine ring substituted with a chloro group, a carboxylic acid group, and an alkyne-containing side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine to introduce the chloro group at the 6-position. This is followed by the protection of the amino group and subsequent carboxylation at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo bioorthogonal reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The alkyne group allows for bioorthogonal reactions, making it useful for labeling and tracking biomolecules in complex biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyridine: Lacks the carboxylic acid and alkyne groups, making it less versatile for bioorthogonal reactions.
3-Carboxy-2-aminopyridine: Does not have the chloro or alkyne groups, limiting its reactivity.
6-Chloro-2-aminopyridine-3-carboxylic acid: Similar but lacks the alkyne group, reducing its potential for bioorthogonal chemistry.
Uniqueness
6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and biological chemistry .
Properties
Molecular Formula |
C9H7ClN2O3 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
6-chloro-2-(prop-2-ynoxyamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-5-15-12-8-6(9(13)14)3-4-7(10)11-8/h1,3-4H,5H2,(H,11,12)(H,13,14) |
InChI Key |
MTWIHHXUBUCHKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=C(C=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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